N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanyl-L-alanine
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Overview
Description
2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}PROPANOIC ACID is a complex organic compound with a unique structure that includes a chromen ring system
Preparation Methods
The synthesis of 2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}PROPANOIC ACID typically involves multiple stepsThe reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The acetamido and propanamido groups can participate in substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}PROPANOIC ACID involves its interaction with specific molecular targets. The chromen ring system can interact with enzymes and receptors, modulating their activity. The acetamido and propanamido groups can form hydrogen bonds with biological molecules, influencing their function and stability .
Comparison with Similar Compounds
Similar compounds include:
- 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid
- 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid These compounds share the chromen ring system but differ in their functional groups. The unique combination of acetamido and propanamido groups in 2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}PROPANOIC ACID provides distinct chemical and biological properties .
Properties
Molecular Formula |
C21H24N2O7 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H24N2O7/c1-11(19(25)23-12(2)20(26)27)22-18(24)10-29-13-7-8-15-14-5-3-4-6-16(14)21(28)30-17(15)9-13/h7-9,11-12H,3-6,10H2,1-2H3,(H,22,24)(H,23,25)(H,26,27)/t11-,12-/m0/s1 |
InChI Key |
PSAMEINAOGIZIW-RYUDHWBXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Origin of Product |
United States |
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